molecular formula C10H11NO B066753 3-Isopropylfuro[3,2-c]pyridine CAS No. 182819-55-2

3-Isopropylfuro[3,2-c]pyridine

Cat. No. B066753
M. Wt: 161.2 g/mol
InChI Key: FJOIZSMORSSUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylfuro[3,2-c]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and a furan ring.

Mechanism Of Action

The mechanism of action of 3-Isopropylfuro[3,2-c]pyridine is not yet fully understood. However, it has been proposed that it may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.

Biochemical And Physiological Effects

Studies have shown that 3-Isopropylfuro[3,2-c]pyridine has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Isopropylfuro[3,2-c]pyridine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its efficacy.

Future Directions

There are several future directions for the study of 3-Isopropylfuro[3,2-c]pyridine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to study its potential as a ligand for catalytic reactions in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and optimize its efficacy.

Synthesis Methods

The synthesis of 3-Isopropylfuro[3,2-c]pyridine involves a multi-step process. The first step involves the reaction of 2-methyl-2-butene with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to form 3-isopropyl-2,5-dihydropyran. This intermediate is then reacted with 2,3-dichloropyridine in the presence of a base to form 3-Isopropylfuro[3,2-c]pyridine.

Scientific Research Applications

3-Isopropylfuro[3,2-c]pyridine has potential applications in various fields of science. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied as a potential ligand for catalytic reactions in organic synthesis.

properties

CAS RN

182819-55-2

Product Name

3-Isopropylfuro[3,2-c]pyridine

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

3-propan-2-ylfuro[3,2-c]pyridine

InChI

InChI=1S/C10H11NO/c1-7(2)9-6-12-10-3-4-11-5-8(9)10/h3-7H,1-2H3

InChI Key

FJOIZSMORSSUAP-UHFFFAOYSA-N

SMILES

CC(C)C1=COC2=C1C=NC=C2

Canonical SMILES

CC(C)C1=COC2=C1C=NC=C2

synonyms

Furo[3,2-c]pyridine,3-(1-methylethyl)-(9CI)

Origin of Product

United States

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